

Comparative Analysis of 2-Iodo-Aromatic Amide Crystal Structures

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Compound of Interest

Compound Name: *2-Iodo-1,4-benzenediamine*

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A Guide for Researchers in Drug Development and Materials Science

Disclaimer: The following guide provides a comparative analysis of the X-ray crystal structures of two 2-iodo-phenyl methyl-amide derivatives. This serves as an illustrative example of the requested format and content, as crystallographic data for **2-iodo-1,4-benzenediamine** and its simple derivatives were not publicly available in the searched literature. The principles of analysis and data presentation are transferable to other molecular systems where structural data is accessible.

This guide presents a detailed comparison of the single-crystal X-ray diffraction data for two related 2-iodo-phenyl methyl-amides: cyclopropane carboxylic acid (2-iodo-phenyl)-methyl-amide (Compound 1) and cyclo-heptane carboxylic acid (2-iodo-phenyl)-methyl-amide (Compound 2). Understanding the solid-state conformation and intermolecular interactions of such molecules is crucial for rational drug design and the development of novel materials.

Data Presentation: Crystallographic and Structural Comparison

The following tables summarize the key crystallographic data and selected geometric parameters for the two compounds, facilitating a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Compounds 1 and 2

Parameter	Compound 1 ($C_{11}H_{12}INO$)	Compound 2 ($C_{15}H_{20}INO$)
Formula Weight	301.12	357.22
Crystal System	Monoclinic	Orthorhombic
Space Group	$P2_1$	$P2_12_12_1$
a (Å)	9.1609 (5)	Not specified
b (Å)	6.7614 (4)	Not specified
c (Å)	9.8332 (5)	Not specified
β (°)	109.473 (1)	90
Volume (Å ³)	574.23 (5)	Not specified
Z	2	Not specified
Temperature (K)	293	Not specified
Radiation (λ , Å)	Mo K α (0.71073)	Not specified
Density (calc, g/cm ³)	1.742	Not specified
R(F) ($I > 2\sigma(I)$)	0.026	Not specified
wR(F ²) (all data)	0.062	Not specified
CSD Deposition No.	2254542	Not specified

Data for Compound 2's unit cell parameters were not fully provided in the available search results.

Table 2: Selected Intermolecular Interactions (Å, °)

Interaction Type	Compound 1	Compound 2
C—I···O Halogen Bond	Present	Present
I···O distance (Å)	3.012 (2)	3.024 (4) and 3.057 (4)
C—I···O angle (°)	Not specified	171.71 (17) and 175.98 (16)
Interaction Motif	[1] chains	Isolated dimers

Experimental Protocols

The methodologies for the synthesis and X-ray crystallographic analysis of the compared compounds are detailed below.

Synthesis and Crystallization

Single crystals of cyclopropane carboxylic acid (2-iodo-phenyl)-methyl-amide (Compound 1) and cyclo-heptane carboxylic acid (2-iodo-phenyl)-methyl-amide (Compound 2) were obtained for X-ray diffraction studies.

- Compound 1: Colorless blade-like crystals were grown.
- Compound 2: Yellow cuboid crystals were grown from an ethyl acetate solution.

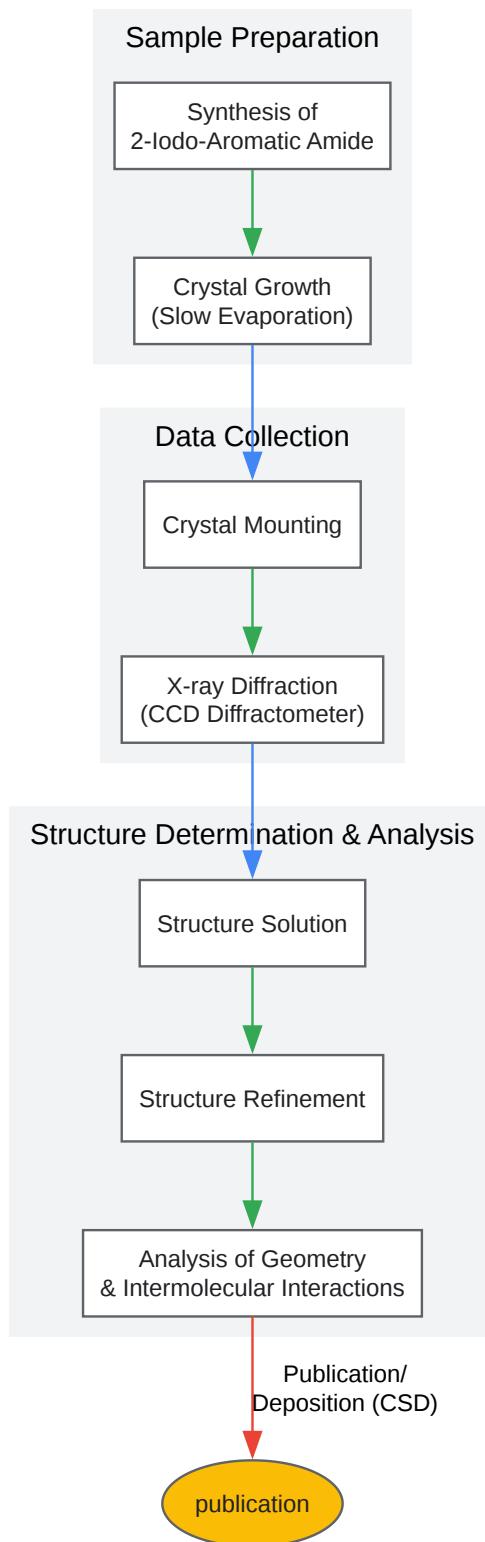
X-ray Data Collection and Refinement

The intensity data for Compound 1 was collected on a Bruker SMART1000 CCD diffractometer at 293 K. The structure was solved and refined using standard techniques. Hydrogen atoms were mostly located in difference maps and then placed in idealized locations. They were refined as riding atoms with the constraint $U_{\text{iso}}(\text{H}) = 1.2U_{\text{eq}}(\text{C})$ or $1.5U_{\text{eq}}(\text{methyl C})$. Methyl groups were allowed to rotate but not tip.

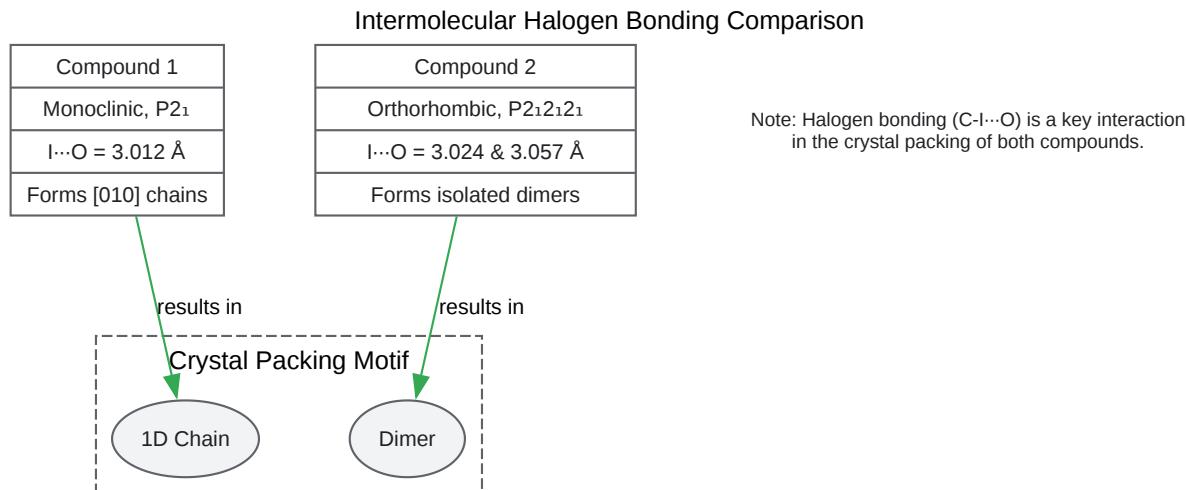
Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the general workflow for X-ray crystallography and the nature of intermolecular interactions observed in the analyzed structures.

Experimental Workflow for Crystal Structure Analysis

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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.



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Caption: A comparison of halogen bonding motifs in the two amide derivatives.

Concluding Remarks

The analysis of the crystal structures of cyclopropane carboxylic acid (2-iodo-phenyl)-methyl-amide and cyclo-heptane carboxylic acid (2-iodo-phenyl)-methyl-amide reveals that both molecules exhibit a syn conformation of the methyl-amide group, which is nearly perpendicular to the benzene ring. A significant intermolecular interaction in both structures is the $C—I \cdots O$ halogen bond. However, the nature of the substituent on the amide nitrogen influences the overall crystal packing, leading to the formation of chains in Compound 1 and discrete dimers in Compound 2. These subtle differences in intermolecular interactions can have profound effects on the bulk properties of the materials and the biological activity of the compounds. This guide highlights the importance of detailed crystallographic analysis in understanding structure-property relationships.

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References

- 1. 1,4-Benzenediamine, N,N-diethyl- [webbook.nist.gov]
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